Distinct Lipophilicity Profile Compared to the 2-(4-Bromophenyl) Positional Isomer
The target compound exhibits a calculated LogP of 3.85, while the positional isomer 2-(4-bromophenyl)-N,N-diethylethanamine (CAS 174769-98-3) has a lower calculated XLogP of 3.6 [1]. This difference of ΔLogP = 0.25 indicates that the α-methyl substitution (target) increases lipophilicity relative to the β-substituted analog. In drug design, a LogP range of 3–5 is often associated with optimal membrane permeability and oral bioavailability, meaning this compound is predicted to have superior passive diffusion characteristics compared to its positional isomer.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.85 (calculated) |
| Comparator Or Baseline | 2-(4-Bromophenyl)-N,N-diethylethanamine (CAS 174769-98-3): XLogP 3.6 (calculated) |
| Quantified Difference | ΔLogP = 0.25 higher for target |
| Conditions | Calculated partition coefficient (octanol-water) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, making this compound a more favorable candidate for CNS or intracellular target engagement in early-stage drug discovery.
- [1] Chem960. 2-(4-Bromophenyl)-N,N-diethylethanamine (CAS 174769-98-3). Physicochemical Properties (XLogP 3.6). View Source
